
LY3214996
説明
Its chemical structure is represented by the CAS number 1951483-29-6 . ERK1 and ERK2 are members of the mitogen-activated protein kinase (MAPK) family, playing crucial roles in cell signaling pathways. LY3214996 has garnered attention due to its potent antitumor activities in cancer models with MAPK pathway alterations.
準備方法
Synthetic Routes:: The synthetic route for LY3214996 involves specific chemical reactions to assemble its molecular structure. Unfortunately, detailed synthetic pathways are proprietary information and not widely available in the public domain.
Industrial Production:: Similarly, information regarding industrial-scale production methods for this compound is limited. pharmaceutical companies typically optimize synthetic routes for large-scale production, ensuring cost-effectiveness and high purity.
化学反応の分析
Biochemical Interactions
LY3214996 exhibits reversible, competitive ATP inhibition with rapid equilibrium kinetics:
Parameter | Value (ERK1/2) | Source |
---|---|---|
IC₅₀ (biochemical) | 5 nM | |
Kᵢ (ERK1-2P) | 0.650 nM | |
Kᵢ (ERK2-2P) | 0.064 nM |
In cellular assays, this compound inhibits phosphorylation of downstream ERK targets (e.g., p90RSK1 at T359/S363) with IC₅₀ values of 54–223 nM in KRAS- and BRAF-mutant cell lines .
Pharmacodynamic and Metabolic Behavior
-
Target Engagement : Sustained ERK pathway inhibition requires >50% target coverage for 8–16 hours to achieve tumor regression in xenografts .
-
Compensatory Signaling : ERK inhibition triggers PI3K/AKT pathway activation, necessitating combination therapies (e.g., with PI3K inhibitors) .
-
Plasma Stability : Peak plasma concentrations reach 3,840 nM at 4 hours post-dose, declining to 9 nM by 24 hours .
Combination Drug Interactions
This compound synergizes with multiple agents through distinct mechanisms:
Stability and Degradation Pathways
While explicit degradation studies are unpublished, indirect evidence suggests:
-
Hepatic Metabolism : Predominant clearance route inferred from plasma PK profiles .
-
CNS Penetration : Limited brain exposure (380 nM in tumors vs. 4,463 nM in plasma) .
Research Gaps and Limitations
Publicly available data lack:
-
Full synthetic routes or reaction intermediates.
-
Detailed metabolic byproducts or CYP450 interactions.
-
Stability profiles under varying pH/temperature conditions.
Proprietary patent protections likely restrict disclosure of chemical reaction specifics .
科学的研究の応用
LY3214996 has found applications in various scientific fields:
Cancer Research: Due to its potent inhibition of ERK1/2, this compound is investigated for its antitumor effects.
Cell Signaling Studies: Researchers use this compound to dissect ERK-mediated signaling pathways.
Drug Development: Its unique properties make it an attractive candidate for drug development.
作用機序
LY3214996は、ERK1およびERK2を阻害することで効果を発揮します。これらのキナーゼは、細胞増殖、分化、生存に関与しています。this compoundは、これらの活性を阻害することで、下流のシグナル伝達カスケードを阻害し、細胞の挙動と腫瘍の増殖に影響を与えます。
6. 類似の化合物との比較
This compoundは、ERK1/2に対する選択性で際立っています。他のERK阻害剤は存在しますが、その効力と特異性に匹敵するものはわずかです。類似の化合物には、次のようなものがあります。
ウリクセルチニブ(BVD-523): 独自の特性を持つ別のERK阻害剤。
SCH772984: よく研究されているERK阻害剤。
類似化合物との比較
LY3214996 stands out for its selectivity toward ERK1/2. While other ERK inhibitors exist, few match its potency and specificity. Similar compounds include:
Ulixertinib (BVD-523): Another ERK inhibitor with distinct properties.
SCH772984: A well-studied ERK inhibitor.
生物活性
LY3214996 is a selective, potent ATP-competitive inhibitor of the extracellular signal-regulated kinase (ERK) pathway, primarily targeting ERK1 and ERK2. This compound has garnered attention due to its potential therapeutic applications in treating cancers driven by mutations in the RAS and RAF pathways, particularly those with KRAS and BRAF mutations. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in various cancer models, pharmacodynamics, and clinical implications.
This compound functions by selectively inhibiting ERK1/2 kinases, which are critical components of the MAPK signaling pathway. By blocking the phosphorylation and activation of downstream effectors such as p90RSK, this compound disrupts tumor cell proliferation and survival signals. The compound was identified through lead optimization strategies that enhanced its potency and selectivity against a broad range of kinases.
Key Characteristics:
- IC50 Values : this compound exhibits low nanomolar potency against ERK1 and ERK2 with IC50 values around 0.001–0.009 μmol/L in various assays .
- Selectivity : It demonstrates over 40-fold selectivity against 512 kinases, making it a highly specific inhibitor for ERK pathways .
Efficacy in Preclinical Models
Research indicates that this compound effectively inhibits tumor growth in several preclinical models harboring mutations in the MAPK pathway.
Tumor Models:
- Colorectal Cancer : In KRAS-mutant HCT116 cells, treatment with this compound led to significant tumor growth inhibition, demonstrating dose-dependent effects .
- Melanoma : In BRAF-mutant A375 cells, this compound also showed robust antitumor activity, suggesting its potential utility across different cancer types .
Pharmacodynamics
The pharmacodynamic profile of this compound reveals its impact on key signaling pathways:
- Inhibition of pRSK : Treatment resulted in a significant reduction in phosphorylated pRSK levels, confirming effective ERK pathway inhibition. At peak plasma concentrations (3840 nM), pRSK inhibition reached 66%, but this effect diminished over time as plasma levels decreased .
- Compensatory Pathway Activation : Notably, this compound treatment led to compensatory activation of the PI3K pathway in resistant cell lines, highlighting the complexity of signaling interactions in cancer cells .
Clinical Studies
Clinical investigations have been initiated to evaluate the safety and efficacy of this compound in patients with advanced cancers:
- Phase I Dose Escalation Study : This study assessed the tolerability and pharmacokinetics of this compound in patients with advanced solid tumors. Preliminary results indicated manageable safety profiles and preliminary signs of efficacy .
- Phase II Basket Trial : Ongoing trials are exploring the use of this compound across various tumor types with specific genetic alterations (e.g., BRAF, RAS mutations), aiming to establish its therapeutic potential as a monotherapy or in combination with other agents .
Summary of Key Findings
Characteristic | Details |
---|---|
Target Kinases | ERK1/2 |
IC50 Values | 0.001–0.009 μmol/L |
Selectivity | >40-fold against 512 kinases |
Efficacy Models | Significant inhibition in KRAS/BRAF mutant models |
Pharmacodynamics | Peak pRSK inhibition at 3840 nM |
Clinical Trials | Phase I & II ongoing studies |
特性
IUPAC Name |
6,6-dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2S/c1-22(2)19-15(20(30)29(22)9-8-28-10-12-31-13-11-28)14-17(32-19)16-4-6-23-21(25-16)26-18-5-7-24-27(18)3/h4-7,14H,8-13H2,1-3H3,(H,23,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPRPMBJODOFEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(S2)C3=NC(=NC=C3)NC4=CC=NN4C)C(=O)N1CCN5CCOCC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951483-29-6 | |
Record name | Temuterkib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1951483296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TEMUTERKIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0Q46LFE6F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary molecular target of LY3214996?
A1: this compound is a highly selective, ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). [, , ]
Q2: How does this compound's inhibition of ERK1/2 affect downstream signaling?
A2: By inhibiting ERK1/2, this compound prevents the phosphorylation of downstream targets such as p90RSK1 (Ribosomal S6 Kinase 1), S6 kinase, and ribosomal protein S6, ultimately inhibiting the MAPK/ERK signaling pathway. [, , , ]
Q3: What is the significance of inhibiting the MAPK/ERK signaling pathway in cancer?
A3: The MAPK/ERK pathway is frequently dysregulated in various cancers, contributing to tumor cell proliferation, survival, metastasis, and drug resistance. Inhibiting this pathway can hinder tumor growth and potentially overcome resistance to other therapies. [, , , , , , , ]
Q4: Does this compound affect other signaling pathways besides MAPK/ERK?
A4: While this compound demonstrates high selectivity for ERK1/2, studies suggest it can also impact the PI3K/Akt pathway, potentially by reducing the phosphorylation of c-Raf, a key component upstream of ERK in the MAPK pathway. [, , , ]
Q5: What is the impact of this compound on cellular processes like cell cycle progression and apoptosis?
A5: this compound has been shown to induce G0/G1 cell cycle arrest and promote apoptosis in various cancer cell lines. These effects are mediated through the inhibition of ERK1/2 and the downstream consequences on cell cycle regulators and pro-apoptotic proteins. [, , ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C24H29N7O2S. Its molecular weight is 479.6 g/mol. []
Q7: Is there information available on the spectroscopic data of this compound?
A7: The provided research articles do not delve into the detailed spectroscopic characterization of this compound.
Q8: How do structural modifications of this compound affect its activity and potency?
A8: Specific structure-activity relationship (SAR) studies concerning this compound modifications are not elaborated on in the provided research.
Q9: Have any analogs of this compound been developed with improved potency or selectivity?
A9: The research articles do not mention the development of specific this compound analogs.
Q10: What is known about the stability of this compound under various conditions?
A10: Detailed stability studies under different conditions are not provided in the available research.
Q11: What formulation strategies have been explored to improve this compound's stability, solubility, or bioavailability?
A12: While specific formulation strategies are not discussed, this compound's successful oral administration in preclinical models and clinical trials suggests the development of formulations enabling adequate bioavailability. [, , ]
Q12: What is known about the compliance of this compound with SHE (Safety, Health, and Environment) regulations?
A12: Specific details regarding SHE compliance are not provided in the research articles.
Q13: Has the environmental impact and degradation of this compound been assessed?
A13: The research articles primarily focus on the therapeutic potential of this compound and do not explore its environmental impact or degradation pathways.
Q14: What are the key pharmacokinetic properties of this compound?
A15: Research indicates this compound exhibits an acceptable safety profile and favorable pharmacokinetic properties, with studies reporting oral bioavailability of 75.4% in dogs. [, , ]
Q15: How does the pharmacodynamic activity of this compound correlate with its pharmacokinetic profile?
A16: this compound's pharmacodynamic effects, like phospho-p90RSK1 inhibition in tumors, are reportedly correlated with its exposure levels and demonstrate sustained target inhibition for significant periods, contributing to its antitumor activities. [, ]
Q16: What in vitro assays have been employed to evaluate this compound's efficacy?
A17: Various in vitro assays, including cell proliferation assays, colony formation assays, cell cycle analysis, apoptosis assays (caspase activity, TUNEL), and migration/invasion assays (transwell, wound healing), have been used to assess this compound's efficacy against different cancer cell lines. [, , , , , , , , , , , , , ]
Q17: What animal models have been used to study this compound's in vivo activity?
A18: this compound has demonstrated efficacy in several in vivo cancer models, including xenograft and patient-derived xenograft (PDX) models of melanoma, colorectal cancer, lung cancer, pancreatic cancer, and others. [, , , , , , , , , , ]
Q18: What is the status of this compound in clinical trials?
A19: this compound has progressed to Phase I/II clinical trials for patients with advanced cancers harboring MAPK pathway alterations. These trials aim to evaluate its safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy as a monotherapy and in combination with other agents. [, , , , ]
Q19: Are there any known mechanisms of resistance to this compound?
A20: While specific resistance mechanisms to this compound are not fully elucidated, research suggests that reactivation of ERK signaling and compensatory activation of parallel pathways like PI3K/Akt could contribute to resistance. [, , , , ]
Q20: Does this compound exhibit cross-resistance with other ERK inhibitors or MAPK pathway inhibitors?
A20: Detailed investigations on cross-resistance patterns with other ERK inhibitors or MAPK pathway inhibitors are limited in the provided research.
Q21: Have any specific drug delivery strategies been investigated for this compound?
A21: The research articles do not provide details on targeted drug delivery approaches for this compound.
Q22: Can phospho-p90RSK1 serve as a pharmacodynamic biomarker for this compound activity?
A25: Yes, studies have shown that phospho-p90RSK1 levels in tumor tissues can be used as a pharmacodynamic biomarker to assess this compound's target engagement and inhibition. [, ]
Q23: What analytical methods have been used to characterize and quantify this compound?
A23: Specific details on the analytical methods employed for this compound characterization and quantification are not extensively described in the provided research.
Q24: Is there evidence of this compound inducing an immune response or exhibiting immunogenicity?
A24: The research articles do not present data regarding this compound's immunogenicity or its potential to elicit immune responses.
Q25: Has this compound been found to interact with drug transporters or metabolizing enzymes?
A25: The provided research does not delve into specific drug-transporter interactions or this compound's effects on drug-metabolizing enzymes.
Q26: Is this compound biocompatible and biodegradable?
A26: Information regarding this compound's biocompatibility and biodegradability is not available in the provided research.
Q27: Are there any known alternatives or substitutes for this compound in terms of therapeutic targets or mechanisms of action?
A31: Several other ERK1/2 inhibitors are currently under investigation, and some have progressed to clinical trials. Additionally, other MAPK pathway inhibitors, such as MEK inhibitors, are already used clinically. The efficacy and safety profiles of these alternatives compared to this compound require further investigation. [, , ]
Q28: Have any strategies for recycling or waste management related to this compound been explored?
A28: The provided research focuses on this compound's therapeutic potential and does not cover aspects related to its recycling or waste management.
Q29: What tools and resources are essential for advancing research on this compound?
A33: Continued research on this compound would necessitate access to advanced preclinical models, comprehensive genomic profiling platforms, high-throughput screening technologies, and robust clinical trial infrastructure. [, , ]
Q30: What are some historical milestones in the development of ERK1/2 inhibitors as cancer therapeutics?
A34: The development of selective and potent ERK1/2 inhibitors like this compound represents a significant milestone in targeting the MAPK pathway for cancer treatment. Earlier efforts faced challenges related to selectivity and toxicity, but advancements in drug discovery have led to the emergence of promising clinical candidates. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。